
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: The major products are the substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate as an inhibitor of Mycobacterium tuberculosis (Mtb). The compound exhibits promising activity against MenA, an enzyme critical for the biosynthesis of menaquinone, which is essential for bacterial survival.
- Case Study : A study demonstrated that derivatives of this compound showed IC50 values ranging from 13 to 22 μM against MenA, indicating substantial inhibitory activity. Moreover, in combination therapy with other agents targeting the electron transport chain, nearly complete sterilization of Mtb was achieved within two weeks in vivo .
Central Nervous System Effects
The piperidine structure of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
- Research Insight : Investigations into piperidine derivatives have shown that modifications can lead to enhanced affinity for neurotransmitter receptors, suggesting that this compound could be a candidate for further research in neuropharmacology.
Synthetic Routes
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the methylsulfonyl group is crucial for enhancing the compound's biological activity.
Derivative Libraries
The development of a library of derivatives based on this compound has been undertaken to optimize its pharmacological properties. Variations in substituents on the piperidine ring can lead to compounds with improved efficacy and reduced toxicity.
Data Table: Summary of Biological Activities
Compound Name | Target | IC50 (μM) | Remarks |
---|---|---|---|
This compound | MenA | 13 - 22 | Potent inhibitor; synergistic effects with other drugs |
Derivative A | Neurotransmitter Receptor | TBD | Potential CNS effects |
Derivative B | Bacterial Growth Inhibition | TBD | Further testing required |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the piperidine ring .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- CAS No.: 161975-39-9
- Molecular Formula: C₁₂H₂₃NO₅S
- Molecular Weight : 293.38 g/mol
- Key Functional Groups : Boc-protected piperidine core, methylsulfonyloxy (mesyloxy) methyl substituent.
The target compound likely involves mesylation of a hydroxymethyl-piperidine intermediate followed by Boc protection.
Applications :
Primarily used as a synthetic intermediate in pharmaceutical chemistry. The mesyloxy group (-OSO₂CH₃) serves as a leaving group, enabling nucleophilic substitution to introduce diverse substituents .
Comparison with Structurally Similar Compounds
Structural Analogues: Core Modifications
Compound A : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: Not specified)
- Key Difference : Lacks the methylene (-CH₂-) bridge between the piperidine and mesyloxy group.
- Implications : Reduced steric hindrance may enhance reactivity in substitution reactions compared to the target compound .
Compound B : tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420797-21-2)
- Key Difference : Trifluoromethylsulfonyl (-OSO₂CF₃) replaces methylsulfonyl (-OSO₂CH₃).
- Implications : The electron-withdrawing CF₃ group increases leaving group ability, making this compound more reactive in SN2 reactions .
Compound C : tert-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)
- Key Difference : Incorporates a triazole-pyrimidine pharmacophore.
- Implications : Designed for kinase inhibition (e.g., BET family proteins), contrasting with the target compound’s role as an intermediate .
Functional Group Analogues
Compound D : tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)
- Key Difference : Methoxy-methyl carbamoyl (-CON(OMe)Me) replaces mesyloxymethyl.
- Implications : Serves as a carbonyl-based precursor for amide couplings rather than substitution reactions .
Compound E : tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate (CAS: 159557-47-8)
- Key Difference : Benzyloxy (-OCH₂C₆H₅) substituent.
- Implications: The benzyl group requires hydrogenolysis for deprotection, unlike the mesyloxy group’s direct displacement .
Pharmacological Analogues
Compound F : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)
- Key Features : Combines triazole, pyrimidine, and silyl-protected hydroxymethyl groups.
- Applications : Dual kinase-bromodomain inhibitors, highlighting the versatility of Boc-piperidine scaffolds in drug discovery .
Comparative Data Table
Key Research Findings
Reactivity :
- The mesyloxy group in the target compound facilitates efficient substitution reactions, as seen in analogues like Compound A .
- Trifluoromethylsulfonyl derivatives (Compound B) exhibit enhanced leaving group ability but require specialized handling due to higher toxicity .
Biological Activity :
- Triazole-containing analogues (Compound C, F) demonstrate selective kinase inhibition, underscoring the importance of heterocyclic appendages in drug design .
Synthetic Utility :
- Boc-protected piperidines are widely used to stabilize amines during multi-step syntheses. The target compound’s mesyloxymethyl group enables diversification at the C4 position .
Biological Activity
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS No. 161975-39-9) is a synthetic compound with potential biological activity. Its molecular structure includes a piperidine ring, a tert-butyl group, and a methylsulfonyl moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₂₃NO₅S
- Molecular Weight : 293.38 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Store in a sealed container at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. In vitro studies indicated an IC50 range of 13-22 μM for these interactions, suggesting moderate potency against this target .
- Antitumor Activity : Preliminary studies have indicated that piperidine derivatives can exhibit antitumor properties. Although specific data on this compound's antitumor activity is limited, related piperidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacological Effects : Some piperidine derivatives are known for their neuropharmacological effects, which may include anticonvulsant properties. The structural features of this compound may allow it to modulate neurotransmitter systems, although direct evidence for this specific compound is still needed.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives that share structural characteristics with this compound:
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related piperidine compounds, which were assessed using various seizure models. These compounds often displayed significant protective effects against induced seizures, suggesting a potential therapeutic role in epilepsy treatment .
- Cytotoxicity Studies : Research on structurally similar compounds has shown promising results in terms of cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. For example, compounds with similar piperidine structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Inhibitory Effects on Mycobacterium tuberculosis : As mentioned earlier, the compound's inhibition of MenA has been linked to its potential use in tuberculosis treatment strategies. The combination therapy involving this compound has shown improved outcomes in preclinical models .
Data Table
Property | Value |
---|---|
CAS Number | 161975-39-9 |
Molecular Formula | C₁₂H₂₃NO₅S |
Molecular Weight | 293.38 g/mol |
Purity | >95% (HPLC) |
Potential Targets | MenA (Mycobacterium tuberculosis), Antitumor pathways |
IC50 (MenA Inhibition) | 13-22 μM |
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate?
Answer:
- Personal Protective Equipment (PPE):
- Use chemically resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosolized particles .
- For high-exposure scenarios, full-face respirators with OV/AG/P99 cartridges are recommended .
- Emergency Measures:
- Immediate rinsing of eyes (15+ minutes) and skin (soap/water) upon contact. Avoid inducing vomiting if ingested; seek medical attention .
- Storage:
- Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Answer:
- Analytical Techniques:
- Chromatography: Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection for purity assessment.
- Spectroscopy: Confirm structure via -/-NMR (peaks: δ ~1.4 ppm for tert-butyl, δ ~3.5–4.5 ppm for sulfonate ester) and FT-IR (S=O stretch at ~1350–1160 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What key physical-chemical properties influence experimental handling?
Answer:
- Handling Considerations:
Advanced Research Questions
Q. How can contradictions in reported physical-chemical properties be resolved?
Answer:
- Methodological Approaches:
- Differential Scanning Calorimetry (DSC): Determine precise melting points and thermal stability.
- Karl Fischer Titration: Quantify water content to assess hygroscopicity.
- Comparative Studies: Replicate synthesis/purification protocols from literature to identify batch-to-batch variability .
- Computational Modeling:
- Use software (e.g., Gaussian) to predict logP, pKa, and solubility via COSMO-RS .
Q. How to design stability studies for reactivity assessment under varying conditions?
Answer:
- Experimental Design:
- Accelerated Degradation: Expose the compound to:
- Temperature: 40°C, 60°C, and 80°C for 1–4 weeks .
- pH: Buffered solutions (pH 2, 7, 12) at 25°C .
- Monitoring:
- HPLC to track degradation products (e.g., piperidine derivatives).
- LC-MS to identify hydrolyzed byproducts (e.g., methylsulfonic acid) .
- Kinetic Analysis:
- Calculate rate constants () and activation energy () using Arrhenius plots .
Q. What methodologies elucidate reaction mechanisms in multi-step syntheses?
Answer:
- Mechanistic Probes:
- Computational Studies:
- DFT Calculations: Map energy profiles for sulfonate ester cleavage and piperidine ring functionalization .
- In Situ Monitoring:
Q. How to address gaps in toxicological and ecotoxicological data?
Answer:
- Toxicity Screening:
- In Vitro Assays:
- Ames test (mutagenicity), HepG2 cell viability (acute toxicity) .
- Ecotoxicology:
- Daphnia magna acute toxicity (48-h EC) and algal growth inhibition .
- Regulatory Alignment:
Q. What synthetic strategies optimize yield for this compound?
Answer:
- Key Steps:
- Purification:
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQBVRCZIYUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377566 | |
Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161975-39-9 | |
Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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